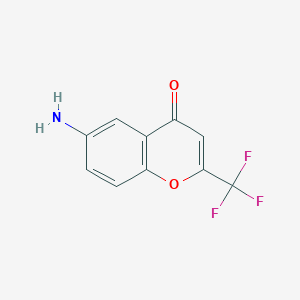

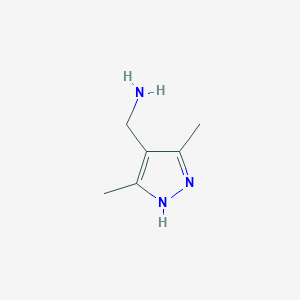

6-amino-2-(trifluoromethyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 6-amino-2-alkyl (aryl/heteroaryl)-4-(trifluoromethyl) quinolines, has been reported . This was achieved through a regioselective intramolecular cyclization reaction of novel (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic solvent-free medium .Scientific Research Applications

Application in Drug Development

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: The trifluoromethyl group, which is present in “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, is a common feature in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities .

- Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .

- Results or Outcomes: Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group .

Application in Fluorescence Probing

- Scientific Field: Analytical Chemistry

- Summary of Application: A ratiometric fluorescence probe based on the 6-amino-2,2’-bipyridine scaffold, which is similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, has been developed for detecting endogenous Zn2+ in living cells .

- Methods of Application: The probe is introduced into living cells, where it binds to Zn2+ and emits fluorescence .

- Results or Outcomes: The probe exhibited a nanomolar-level dissociation constant (Kd = 0.77 nM), a large Stokes shift (139 nm), and an excellent detection limit (0.10 nM) under physiological conditions . It was able to clearly visualize endogenous labile Zn2+ in A549 human lung adenocarcinoma cells .

Application in Photophysical Studies

- Scientific Field: Physical Chemistry

- Summary of Application: Trifluoromethylated quinoline-phenol Schiff bases, which are similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, have been studied for their photophysical and photostability properties .

- Methods of Application: The Schiff bases were synthesized and their photophysical properties were studied under various conditions .

- Results or Outcomes: The Schiff bases showed low to good quantum fluorescence yield values in different solvents . They also presented good stability under white-LED irradiation conditions and moderate reactive oxygen species (ROS) generation properties were observed .

Application in Fluorescent Probing

- Scientific Field: Biochemistry

- Summary of Application: A ratiometric fluorescence probe based on the 6-amino-2,2’-bipyridine scaffold, which is similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, has been developed for detecting endogenous Zn2+ in living cells .

- Methods of Application: The probe is introduced into living cells, where it binds to Zn2+ and emits fluorescence .

- Results or Outcomes: The ratiometric probe exhibited a nanomolar-level dissociation constant (Kd = 0.77 nM), a large Stokes shift (139 nm), and an excellent detection limit (0.10 nM) under physiological conditions . It was able to clearly visualize endogenous labile Zn2+ in A549 human lung adenocarcinoma cells .

Application in Photostability Studies

- Scientific Field: Physical Chemistry

- Summary of Application: Trifluoromethylated quinoline-phenol Schiff bases, which are similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, have been studied for their photostability properties .

- Methods of Application: The Schiff bases were synthesized and their photostability properties were studied under various conditions .

- Results or Outcomes: The Schiff bases showed good stability under white-LED irradiation conditions . Moderate reactive oxygen species (ROS) generation properties were observed .

Application in Agrochemical and Pharmaceutical Compounds

- Scientific Field: Agrochemistry and Pharmaceutical Chemistry

- Summary of Application: Trifluoromethylpyridine (TFMP) and its intermediates, which are similar to “6-amino-2-(trifluoromethyl)-4H-chromen-4-one”, are important ingredients for the development of agrochemical and pharmaceutical compounds .

- Methods of Application: The trifluoromethyl group is incorporated into potential agrochemical and pharmaceutical molecules during their synthesis .

- Results or Outcomes: The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

properties

IUPAC Name |

6-amino-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYWQJHGWUXEJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354080 |

Source

|

| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

CAS RN |

383371-02-6 |

Source

|

| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)